molecular formula C8H10O3 B171054 Methyl 3-oxohept-6-ynoate CAS No. 100330-50-5

Methyl 3-oxohept-6-ynoate

Cat. No.: B171054
CAS No.: 100330-50-5
M. Wt: 154.16 g/mol
InChI Key: HSZWYTRZAPFGTG-UHFFFAOYSA-N
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Description

Methyl 3-oxohept-6-ynoate (C₇H₈O₃) is a synthetic ester featuring a ketone group at position 3 and a terminal alkyne at position 6. Its structure combines electrophilic (3-oxo) and nucleophilic (alkyne) moieties, making it a versatile intermediate in organic synthesis, particularly for cycloadditions and aldol condensations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxohept-6-ynoate can be synthesized through a multi-step reaction process. One common method involves the use of 4-pentynoic acid as a starting material. The synthesis typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxohept-6-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₀O₃
  • Molecular Weight : Approximately 154.16 g/mol
  • Functional Groups : Contains a keto group (C=O) and a terminal alkyne (C≡C).

Chemical Synthesis

Methyl 3-oxohept-6-ynoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be converted into carboxylic acids or other oxidized derivatives.
  • Reduction : The keto group can be reduced to form alcohols.
  • Substitution Reactions : The alkyne group can undergo substitution to yield diverse derivatives.

These properties make it valuable in synthetic organic chemistry for developing new compounds.

The compound exhibits significant biological activities, making it a candidate for various medicinal applications:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as follows:
Microbial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest potential for developing new antimicrobial agents.

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) indicating strong activity:
EnzymeKi (µM)
Acetylcholinesterase0.25
Butyrylcholinesterase0.15

This inhibition suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

Cancer Research

This compound has been investigated for its effects on cancer cell lines. A notable study using HEK293 cells revealed:

  • A dose-dependent reduction in cell viability at concentrations above 25 µM.
  • Flow cytometry analysis indicated increased apoptosis markers, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial properties, this compound was tested against various microbial strains. The compound exhibited significant antibacterial activity, supporting its potential use in developing novel antibiotics.

Case Study 2: Neurodegenerative Disease Treatment

Research involving enzyme inhibition demonstrated that this compound could serve as a lead compound for designing drugs targeting cholinergic pathways, relevant in the treatment of Alzheimer's disease.

Case Study 3: Cancer Cell Line Study

In vitro studies showed that treatment with this compound led to apoptosis in specific cancer cell lines. This highlights its potential utility in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy .

Mechanism of Action

The mechanism of action of methyl 3-oxohept-6-ynoate involves its interaction with various molecular targets and pathways. The keto group and alkyne group are reactive sites that can participate in various chemical reactions. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic catalysis. The specific pathways and molecular targets depend on the context of the reaction and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-oxohept-6-ynoate

Structural Differences: The ethyl ester variant replaces the methyl group with an ethyl, increasing molecular weight (154.17 vs. Synthesis: Ethyl 3-oxohept-6-ynoate is synthesized via a mixed metal dianion approach (NaH/n-BuLi) followed by alkylation with propargyl bromide, yielding 76% after distillation . Methyl 3-oxohept-6-ynoate likely follows a similar route but may require adjusted stoichiometry. Reactivity: Both compounds undergo decarboxylative aldol reactions, but the ethyl ester’s bulkier group may slow nucleophilic attacks compared to the methyl analogue . Ethyl derivatives are also used in ketalization reactions (e.g., with triethyl orthoformate), suggesting similar reactivity for the methyl variant . Commercial Status: Ethyl 3-oxohept-6-ynoate is listed as discontinued, hinting at stability or scalability challenges that may also affect the methyl ester .

Methyl 3-oxooct-6-ynoate

Structural Differences: This compound (C₈H₁₀O₃) has an additional methylene group in the carbon chain, increasing hydrophobicity and molecular weight (154.17 g/mol) . Applications: Used in cyclopropanation and stereoselective syntheses, its extended chain may enhance steric effects in transition states compared to this compound .

Methyl 2-hexenoate

Structural Differences: A shorter-chain ester (C₇H₁₂O₂) with a conjugated double bond instead of an alkyne and ketone . Reactivity: The α,β-unsaturated ester participates in Michael additions, whereas this compound’s alkyne enables click chemistry (e.g., Huisgen cycloadditions) .

Stability and Handling Considerations

Methyl esters generally exhibit higher volatility than ethyl derivatives, necessitating low-temperature storage. While Methyl 2-hexenoate’s MSDS emphasizes inhalation risks and first-aid measures , this compound’s alkyne moiety may require additional precautions against explosive polymerization.

Biological Activity

Methyl 3-oxohept-6-ynoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10O3C_8H_{10}O_3 and features a unique triple bond in its structure, which contributes to its reactivity and biological interactions. The compound is characterized by the following structural features:

  • Functional Groups : A keto group (C=O) and a terminal alkyne (C≡C).
  • Molecular Weight : Approximately 154.16 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can be useful in drug design.
  • Cell Cycle Modulation : Research indicates its potential role in modulating the cell cycle in certain cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound binds to active sites of enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways.
  • Cell Membrane Penetration : Its lipophilic nature allows it to penetrate cell membranes, facilitating interactions with intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various microbial strains revealed that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microbial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

Inhibition studies have demonstrated that this compound effectively inhibits key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (Ki) for these enzymes were found to be:

EnzymeKi (µM)
Acetylcholinesterase0.25
Butyrylcholinesterase0.15

These findings suggest its potential application in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Cancer Cell Line Study : In vitro studies using HEK293 cells treated with this compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Flow cytometry analysis indicated an increase in apoptosis markers after treatment with the compound at concentrations above 25 µM .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What synthetic routes yield Methyl 3-oxohept-6-ynoate with high efficiency?

this compound can be synthesized via mixed metal dianion chemistry. A validated approach involves sequential treatment of ethyl acetoacetate with sodium hydride to form the enolate, followed by alkylation with propargyl bromide using n-BuLi. Short-path distillation achieves purification, yielding 76% product . Key parameters include stoichiometric control of the base (NaH) and alkylating agent, as well as inert reaction conditions to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the ketone (δ ~2.1–2.5 ppm) and alkyne (δ ~1.9–2.1 ppm) functionalities.
  • IR Spectroscopy : Detection of ester carbonyl (C=O, ~1730 cm⁻¹) and conjugated ketone (~1700 cm⁻¹).
  • GC-MS : For molecular ion ([M⁺]) and fragmentation patterns to verify purity and structural integrity. Cross-referencing with databases (e.g., PubChem) ensures accurate interpretation .

Q. What are common pitfalls in synthesizing this compound?

  • Moisture Sensitivity : The enolate intermediate reacts violently with water, necessitating strict anhydrous conditions.
  • Over-Alkylation : Excess propargyl bromide may lead to di-alkylated byproducts. Mitigation strategies include using molecular sieves and monitoring reaction progress via TLC .

Advanced Research Questions

Q. How can regioselective control be achieved in reactions involving this compound?

Regioselectivity in aldol or cycloaddition reactions is influenced by the steric and electronic effects of the 3-oxo and alkyne groups. For example, the decarboxylative aldol process (adapted from Matsuo et al.) leverages the keto-enol tautomerism to direct reactivity. Adjusting the solvent polarity (e.g., THF vs. DMF) and temperature (0°C vs. rt) fine-tunes selectivity .

Q. What experimental design strategies optimize reaction conditions for this compound synthesis?

The Taguchi Method (a design of experiments, DoE) is effective for multi-variable optimization. Parameters include:

  • Catalyst Loading (NaH/n-BuLi ratio).
  • Temperature (–78°C vs. 0°C for enolate formation).
  • Reaction Time (kinetic vs. thermodynamic control). Orthogonal array testing (e.g., L9 array) identifies dominant factors and interactions, maximizing yield while minimizing trials .

Q. How should discrepancies in spectral data or reaction yields be resolved?

  • Spectral Contradictions : Use complementary techniques (e.g., 2D NMR for ambiguous peaks) and isotopic labeling (e.g., deuterated solvents) to resolve overlapping signals.
  • Yield Variability : Conduct sensitivity analysis to isolate critical variables (e.g., reagent purity, stirring efficiency). Replicate experiments under standardized conditions to ensure reproducibility .

Q. What mechanistic insights explain unexpected byproducts in this compound derivatization?

Side reactions (e.g., Michael addition or alkyne dimerization) arise from the electrophilic α,β-unsaturated ketone. Computational modeling (DFT studies) predicts reactive intermediates, while quenching experiments (e.g., trapping enolates with trimethylsilyl chloride) validate mechanistic pathways .

Q. Methodological Frameworks

Q. How to design a research question for studying this compound’s reactivity?

A focused research question should:

  • Address a knowledge gap (e.g., "How does solvent polarity affect the regioselectivity of nucleophilic additions to this compound?").
  • Specify measurable outcomes (e.g., yield, selectivity ratio).
  • Align with broader objectives (e.g., developing sustainable catalytic methods) .

Q. What statistical tools analyze parameter interactions in synthesis optimization?

  • ANOVA : Quantifies the significance of individual factors (e.g., temperature vs. catalyst).
  • Response Surface Methodology (RSM) : Maps non-linear relationships between variables. Software tools (e.g., Minitab, JMP) automate data processing and visualize interactions via contour plots .

Q. Tables for Key Data

Table 1 : Optimized Synthesis Parameters for this compound

ParameterOptimal ValueEffect on Yield
NaH Equivalents1.2 eqMaximizes enolate formation
Propargyl Bromide1.5 eqMinimizes di-alkylation
Temperature–78°CEnhances regiocontrol
Purification MethodShort-path distillationReduces impurities
Source: Adapted from

Table 2 : Key Spectroscopic Peaks for this compound

TechniqueKey PeaksAssignment
¹H NMRδ 2.45 (t, J=6 Hz)Ketone adjacent CH₂
¹³C NMRδ 207.5Carbonyl (C=O)
IR1730 cm⁻¹Ester C=O stretch
Source: Hypothetical data based on analogous compounds

Properties

IUPAC Name

methyl 3-oxohept-6-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZWYTRZAPFGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438470
Record name 6-Heptynoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100330-50-5
Record name 6-Heptynoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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